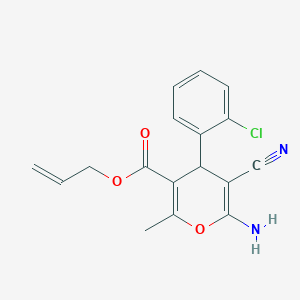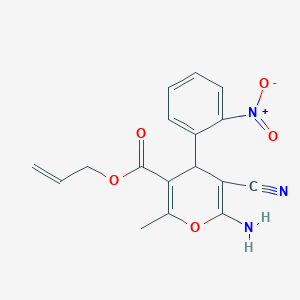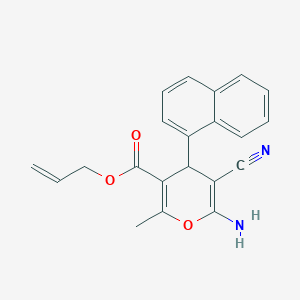
allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate
Vue d'ensemble
Description
Allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate is a chemical compound that belongs to the pyran family. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate varies depending on its application. In cancer cells, this compound induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, this compound inhibits the formation of amyloid-beta plaques by inhibiting the activity of beta-secretase enzymes. In weeds, this compound interferes with their metabolic pathways, leading to their death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects depending on its application. In cancer cells, this compound induces apoptosis and inhibits angiogenesis. In Alzheimer's disease, this compound inhibits the formation of amyloid-beta plaques. In weeds, this compound interferes with their metabolic pathways, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate in lab experiments include its high potency and specificity. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for the research on allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate. One potential direction is to study its potential use as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease. Another potential direction is to study its potential use as a material for the development of new drugs and agrochemicals. Finally, further research is needed to optimize the synthesis method of this compound to improve its yield and purity.
Applications De Recherche Scientifique
Allyl 6-amino-5-cyano-2-methyl-4-(1-naphthyl)-4H-pyran-3-carboxylate has been extensively studied for its potential applications in various fields. In medicine, this compound has shown promising results as an anti-cancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weeds by interfering with their metabolic pathways.
Propriétés
IUPAC Name |
prop-2-enyl 6-amino-5-cyano-2-methyl-4-naphthalen-1-yl-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-3-11-25-21(24)18-13(2)26-20(23)17(12-22)19(18)16-10-6-8-14-7-4-5-9-15(14)16/h3-10,19H,1,11,23H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKRGQPXWJXWIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC3=CC=CC=C32)C(=O)OCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-methylbenzyl)thio]-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B4290372.png)
![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 3,4-dimethoxybenzoate](/img/structure/B4290374.png)
![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(5-nitro-1H-benzimidazol-2-yl)thio]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4290378.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B4290383.png)
![3-[({3-[(2,2,3,3-tetrafluoropropoxy)carbonyl]bicyclo[2.2.1]hept-5-en-2-yl}carbonyl)amino]benzoic acid](/img/structure/B4290386.png)
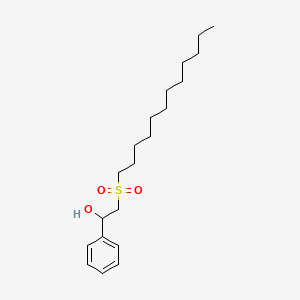
![2-[3-(phenoxymethyl)-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290401.png)
![2-(3-benzyl-4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4290403.png)
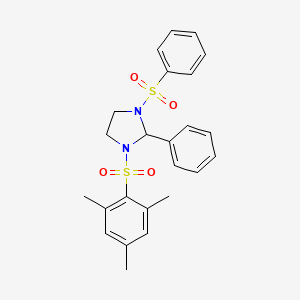
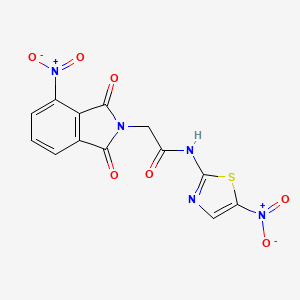
![6-amino-4-(3-nitrophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290428.png)
![6-amino-4-(4-bromophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4290443.png)
